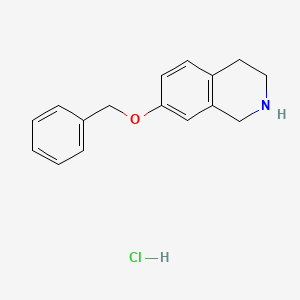

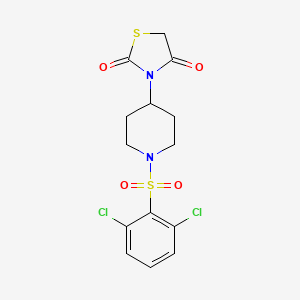

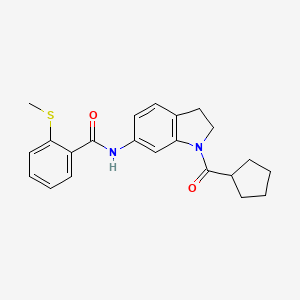

![molecular formula C16H14ClFN2O2S B3008813 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309462-15-3](/img/structure/B3008813.png)

4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives involves various chemical reactions . For instance, the reaction of hydrazine hydrate with phthalic anhydride yields an intermediate, which undergoes a dehydration reaction to form phthalhydrazide . After the reaction is complete, the mixture is quenched with aqueous HCl, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of “4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide” is complex, with various functional groups. The structure can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, they can undergo C–C and C–N coupling reactions and reductions . These reactions are essential for generating biologically active structures.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide” can be determined using various analytical techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A series of derivatives similar to 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds showed significant potential in these areas, with some being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).

Potential Anticancer Agents

Novel derivatives of this compound were synthesized and evaluated as potential anticancer agents. Some compounds showed remarkable activity against various human tumor cell lines, indicating their potential in cancer therapy (Sławiński et al., 2012).

Quantitative Structure–Activity Relationships (QSAR) in Antitumor Applications

Further research involving QSAR studies on derivatives of 4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide indicated their significant cytotoxic activity against various cancer cell lines. This research helps in understanding the relationship between the chemical structure of these compounds and their biological activity (Tomorowicz et al., 2020).

HIV-1 Infection Prevention

The compound's derivatives have been investigated for their potential as small molecular antagonists in the prevention of human HIV-1 infection, showing promise in the development of new therapeutic drugs (De-ju, 2015).

Safety And Hazards

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research . The future directions in this field could involve the development of novel methods of synthesis and the exploration of new therapeutic applications .

properties

IUPAC Name |

4-chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O2S/c1-10(15-9-19-16-8-12(18)4-7-14(15)16)20-23(21,22)13-5-2-11(17)3-6-13/h2-10,19-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKNUPLNLUUBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=C1C=CC(=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

amine](/img/structure/B3008738.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)